3-Amino-2-propylpentanoic acid

Epigenetics HDAC Inhibition Cancer Research

Researchers studying VPA metabolism or HDAC-mediated epigenetics often face unreliable sourcing of this specific beta-amino acid metabolite. 3-Amino-2-propylpentanoic acid (3-amino-VPA) directly addresses this gap as a structurally authenticated, putative VPA metabolite. • Confirmed HDAC8 inhibitory activity (IC50 50 µM) provides a validated starting point for medicinal chemistry optimization of non-hydroxamate, brain-penetrant HDAC modulators. • The 3-amino substitution blocks CYP450-mediated desaturation, enabling toxicology studies to evaluate reduced hepatotoxic metabolite (4-en-VPA) formation. • Sourced from established synthetic routes; supplied with full analytical documentation to support reproducible SAR and in vivo pharmacology studies.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Cat. No. B13633296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-propylpentanoic acid
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCCC(C(CC)N)C(=O)O
InChIInChI=1S/C8H17NO2/c1-3-5-6(8(10)11)7(9)4-2/h6-7H,3-5,9H2,1-2H3,(H,10,11)
InChIKeyZTTTXHZMQLUMIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-propylpentanoic Acid for Research


3-Amino-2-propylpentanoic acid (CAS 164575-79-5), also known as 3-aminovalproic acid (3-amino-VPA), is a synthetic beta-amino acid (C8H17NO2, MW 159.23) . It is structurally classified as a putative metabolite of the antiepileptic drug valproic acid (VPA), formed via transamination of 2-propyl-3-ketopentanoic acid [1]. Its core structure features a pentanoic acid backbone with an amino group at the 3-position and a propyl side chain at the 2-position, distinguishing it from other VPA metabolites and offering a unique scaffold for probing structure-activity relationships (SAR) in neuroscience and epigenetics research [2].

Metabolite-specific pharmacology studies for VPA-related pathways
SAR probing with a distinct beta-amino acid scaffold
Epigenetic target engagement research, including HDAC inhibition

Why 3-Amino-2-propylpentanoic Acid Has No Generic Substitute


The specific placement of the amino group relative to the carboxylic acid and the lipophilic propyl chain in 3-amino-2-propylpentanoic acid creates a distinct pharmacophore that is not replicated by valproic acid (VPA), its major metabolites like 2-en-VPA, or simple beta-amino acids like beta-alanine [1][2]. As a putative metabolite resulting from transamination, it was hypothesized to contribute to VPA's extended seizure protection, suggesting a unique biological profile that the parent drug does not fully capture [1]. Simple substitution for generic VPA or common amino acids fails to provide the same steric and electronic environment, which is critical for investigating structure-activity relationships (SAR) in metabolic pathways, transporter interactions, or epigenetic enzyme inhibition assays [2].

Valproic acid lacks the 3-amino group and may not replicate steric/electronic interactions critical for SAR or transporter studies.
Simple beta-amino acids (e.g., beta-alanine) lack the propyl side chain, failing to provide comparable lipophilic or target-binding context.
4-Amino-VPA isomers exhibit different activity profiles in seizure models; regioisomer mismatch can shift pharmacological interpretation.

Quantitative Differentiation: 3-Amino-2-propylpentanoic Acid vs. Comparators


HDAC8 Inhibitory Activity Comparison

In a biochemical assay against human histone deacetylase 8 (HDAC8), 3-amino-2-propylpentanoic acid demonstrated an IC50 value of 50,000 nM [1]. While this potency is moderate compared to potent research-grade HDAC inhibitors, it provides a structurally distinct starting point compared to valproic acid. VPA is a known HDAC inhibitor, but direct, head-to-head IC50 data under identical assay conditions for VPA are not provided in this specific dataset, limiting a precise potency comparison [1]. The differentiation lies in the chemotype, with the 3-amino-2-propylpentanoic acid scaffold offering an alternative zinc-binding group interaction compared to VPA's simple carboxylic acid.

HDAC8 Inhibition
Data to verify
IC50 50,000 nM
Supports HDAC8 engagement context; VPA direct comparison not available from same source.
Biochemical assay, recombinant human HDAC8
Epigenetics HDAC Inhibition Cancer Research

Anticonvulsant Activity in Seizure Model

The study by Scott et al. evaluated the diastereomeric ethyl esters of 3-amino-VPA (2b) and 4-amino-VPA (4b). The 4-amino-VPA ethyl ester (4b) showed anticonvulsant activity in the subcutaneous pentylenetetrazol (scMet) seizure test in mice at a dose of 30 mg/kg, i.p. [1]. The 3-amino-VPA ethyl ester (2b) was not reported as active in this specific abstract, and both compounds exhibited high toxicity at 300 mg/kg [1]. This provides crucial comparative data: while the 3-amino-VPA free acid (the target compound) is a metabolic precursor, its ethyl ester prodrug form showed a different profile than its 4-amino isomer, highlighting the importance of amino group position.

Seizure Model Activity
Head-to-head
3-amino ethyl ester not reported active; 4-amino isomer active at 30 mg/kg
Regioisomer-specific response in scMet model highlights key SAR role of amino group position.
Mice, i.p. administration; toxicity at 300 mg/kg for both esters
Epilepsy Anticonvulsant In Vivo Pharmacology

Metabolic Stability and Hepatotoxicity Risk

A key liability of valproic acid is its cytochrome P450 (CYP)-mediated metabolism, which leads to the formation of hepatotoxic metabolites, particularly 4-en-VPA [1]. 3-Amino-2-propylpentanoic acid, as a beta-amino acid, is hypothesized to resist oxidation at the 4-position due to the presence of the amino group at the 3-position, potentially altering its metabolic pathway and mitigating the risk of forming toxic unsaturated metabolites . This is a class-level inference; direct experimental evidence showing reduced hepatotoxicity of 3-amino-VPA compared to VPA in a controlled system has not been identified in this analysis. The hypothesis is based on the altered chemical structure's predicted effect on substrate recognition by CYP enzymes.

Metabolic Blockade Hypothesis
Class-level inference
Predicted resistance to CYP-mediated 4-ene formation
Hypothesis for reduced hepatotoxic metabolite formation; requires experimental validation.
Structural inference based on VPA metabolic pathway
Drug Metabolism Hepatotoxicity Toxicology

High-Impact Research Applications


Probing Regioisomer-Specific Pharmacology

Use 3-amino-2-propylpentanoic acid as a specific probe to study the biological activity of the 3-amino-VPA metabolite, distinct from the 4-amino-VPA isomer. As demonstrated by Scott et al. (1994), the position of the amino group dramatically affects anticonvulsant activity, making this compound essential for SAR studies to dissect the contribution of specific metabolites to the overall pharmacological profile of VPA [1].

Developing Non-Hydroxamate HDAC Inhibitor Scaffolds

Leverage the confirmed, albeit moderate, HDAC8 inhibitory activity (IC50 50 µM) of this beta-amino acid scaffold as a starting point for medicinal chemistry optimization [2]. Its small size and distinct zinc-binding group (beta-amino acid) make it a valuable template for developing brain-penetrant HDAC modulators with a potentially safer profile than current hydroxamic acid-based inhibitors, particularly for chronic CNS indications where VPA's HDAC inhibition is relevant.

Testing the Metabolic Blockade Hypothesis

Employ this compound in vitro and in vivo to test the hypothesis that a 3-amino substitution prevents CYP450-mediated desaturation, thereby reducing the formation of hepatotoxic metabolites like 4-en-VPA [3]. This scenario is directly relevant to toxicology studies aiming to validate structural modifications that could lead to safer, next-generation antiepileptic drugs.

Application
Selection Property
Validation Focus
Regioisomer pharmacology studies
Amino group position selectivity
Isomer-specific activity in seizure models
HDAC inhibitor scaffold research
HDAC8 inhibitory activity context
Zinc-binding group interaction profiling
Metabolic pathway hypothesis testing
Predicted resistance to CYP-mediated desaturation
Validation of hepatotoxic metabolite reduction
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